molecular formula C8H14N2O B2835386 (2-tert-butyl-1H-imidazol-4-yl)methanol CAS No. 68282-44-0

(2-tert-butyl-1H-imidazol-4-yl)methanol

Cat. No.: B2835386
CAS No.: 68282-44-0
M. Wt: 154.213
InChI Key: UPXKPKGRBQIARE-UHFFFAOYSA-N
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Description

(2-tert-butyl-1H-imidazol-4-yl)methanol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-butyl-1H-imidazol-4-yl)methanol typically involves the reaction of imidazole derivatives with tert-butyl groups. One common method includes the reaction of imidazole with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (2-tert-butyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: Substitution reactions involving halogens or other functional groups can modify the compound’s properties

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various imidazole alcohols .

Scientific Research Applications

(2-tert-butyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is crucial in the design of enzyme inhibitors and other biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (2-tert-butyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence metabolic pathways, particularly those involving nitrogen-containing heterocycles.

Comparison with Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    2-Methyl-4-imidazolemethanol: A similar compound with a methyl group instead of a tert-butyl group.

    4-Imidazolecarboxaldehyde: Another derivative with different functional groups.

Uniqueness: (2-tert-butyl-1H-imidazol-4-yl)methanol is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

(2-tert-butyl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4,11H,5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKPKGRBQIARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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